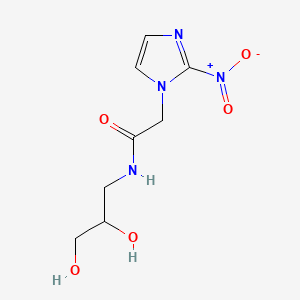

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide

CAS No.: 74141-75-6

Cat. No.: VC16510809

Molecular Formula: C8H12N4O5

Molecular Weight: 244.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74141-75-6 |

|---|---|

| Molecular Formula | C8H12N4O5 |

| Molecular Weight | 244.20 g/mol |

| IUPAC Name | N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |

| Standard InChI | InChI=1S/C8H12N4O5/c13-5-6(14)3-10-7(15)4-11-2-1-9-8(11)12(16)17/h1-2,6,13-14H,3-5H2,(H,10,15) |

| Standard InChI Key | ITIMVGQIEWDPHB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O |

Introduction

Chemical Identity and Structural Analysis

N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide is characterized by its IUPAC name N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide and the SMILES string C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O. The molecule comprises a 2-nitroimidazole ring substituted at the 1-position with an acetamide group, which is further functionalized with a 2,3-dihydroxypropyl chain.

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| CAS No. | 74141-75-6 |

| Molecular Formula | C₈H₁₂N₄O₅ |

| Molecular Weight | 244.20 g/mol |

| IUPAC Name | N-(2,3-dihydroxypropyl)-2-(2-nitroimidazol-1-yl)acetamide |

| Canonical SMILES | C1=CN(C(=N1)[N+](=O)[O-])CC(=O)NCC(CO)O |

| InChI Key | ITIMVGQIEWDPHB-UHFFFAOYSA-N |

The nitro group at the 2-position of the imidazole ring enhances electron-deficient characteristics, making the compound susceptible to reduction under hypoxic conditions .

Physicochemical Properties

The compound’s solubility is influenced by its polar functional groups:

-

Hydrophilicity: The dihydroxypropyl and acetamide moieties enhance water solubility compared to non-functionalized nitroimidazoles.

-

Stability: Nitroimidazoles are generally stable under ambient conditions but may degrade under strong acidic or basic environments.

Spectroscopic data for analogous compounds reveal:

-

Infrared (IR) Spectroscopy: Peaks at 1,539 cm⁻¹ and 1,367 cm⁻¹ (nitro group), 1,660 cm⁻¹ (amide C=O stretch), and 3,275 cm⁻¹ (N-H stretch) .

-

Mass Spectrometry (MS): A molecular ion peak at m/z 244.20 (M⁺) consistent with the molecular weight.

Research Findings and Experimental Data

Fluorescence Studies in Hypoxia

A University of Connecticut study synthesized 2-nitroimidazole-indocyanine green (ICG) conjugates, observing a 2.5–3.0-fold fluorescence contrast between hypoxic and normoxic cells . This suggests that N-(2,3-Dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide could serve as a hypoxia-sensitive probe when linked to imaging agents.

Comparative Efficacy

-

Quantum Yield: Nitroimidazole-ICG conjugates exhibit 4.5–5.5× higher quantum yields than standard ICG .

-

Extinction Coefficients: 1.8× greater than unmodified ICG, enhancing detection sensitivity .

Future Directions

-

Pharmacokinetic Studies: Investigate absorption, distribution, metabolism, and excretion (ADME) profiles.

-

Therapeutic Hybrids: Conjugate with chemotherapeutic agents for targeted drug delivery.

-

Environmental Impact: Assess biodegradation and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume